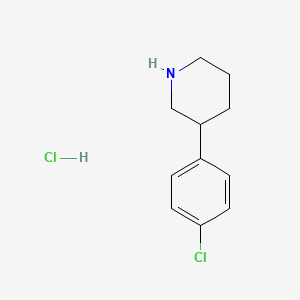
3-(4-Chlorophenyl)Piperidine Hydrochloride
説明
“3-(4-Chlorophenyl)Piperidine Hydrochloride” is a chemical compound with the empirical formula C11H14ClN . It is a solid substance and is part of a class of compounds known as piperidines .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string ClC1=CC=C(C=C1)C2CNCCC2 . The InChI representation is 1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 232.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is a solid .
科学的研究の応用
Impurity Analysis in Pharmaceutical Compounds
A study identified and quantified impurities in cloperastine hydrochloride, a drug with a central antitussive effect. This research highlights the significance of understanding the impurities in pharmaceutical compounds, where 3-(4-Chlorophenyl)Piperidine derivatives might play a role as impurities or in the synthesis process of such drugs (Liu et al., 2020).
Structural and Molecular Studies
Another study focused on the crystal and molecular structure of 4-carboxypiperidinium chloride, demonstrating the importance of structural analysis in understanding the chemical properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Property Investigations
Research on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride investigated its synthesis and characterized its structural, electronic, and biological properties. Such studies indicate the potential of piperidine derivatives in drug development, particularly in understanding their interactions with biological targets (Bhat et al., 2018).
Synthesis of Novel Compounds
Studies have also been conducted on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. This underscores the role of 3-(4-Chlorophenyl)Piperidine derivatives in synthesizing new compounds with potential therapeutic applications (Rehman et al., 2018).
Kinetic and Mechanistic Studies
Research into the kinetics and mechanisms of reactions involving piperidine derivatives provides insights into their reactivity and potential applications in synthetic chemistry. Such studies can guide the design of new chemical reactions and the development of novel materials or pharmaceuticals (Castro et al., 2001).
作用機序
Target of Action
The primary target of 3-(4-Chlorophenyl)Piperidine Hydrochloride is the Histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release .
Mode of Action
This compound acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the receptor and reduces its activity, leading to an increase in histamine synthesis and release .
Biochemical Pathways
By blocking the Histamine H3 receptor, this compound enhances the activity of histaminergic neurons . This leads to increased communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The result of this compound’s action is an increase in wakefulness and alertness . This is due to the increased histamine levels in the brain, which promote communication with important brain regions for sleep and wakefulness .
生化学分析
Biochemical Properties
3-(4-Chlorophenyl)Piperidine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as an antagonist/inverse agonist . This interaction is crucial as it influences the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors can lead to changes in intracellular cAMP levels, which in turn affects gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist/inverse agonist at histamine H3 receptors, which are G-protein-coupled receptors. This binding inhibits the receptor’s activity, leading to a decrease in the release of histamine and other neurotransmitters . Furthermore, it can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, thereby influencing overall neurotransmitter levels in the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal adverse effects and can modulate neurotransmitter levels effectively . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, where it interacts with specific biomolecules to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-(4-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJNVLLKCGOSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



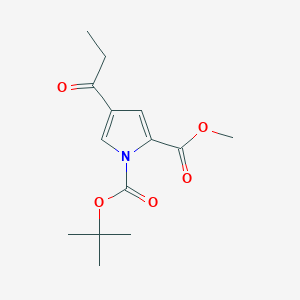

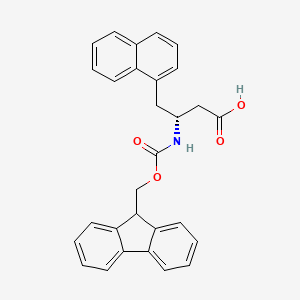
![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)
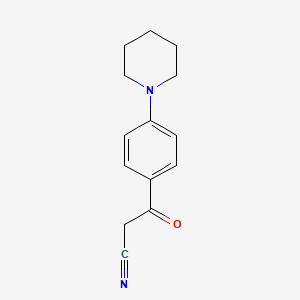

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)
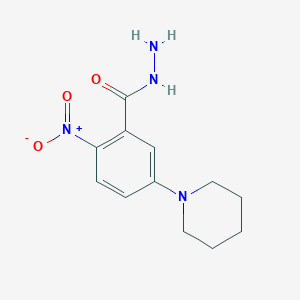
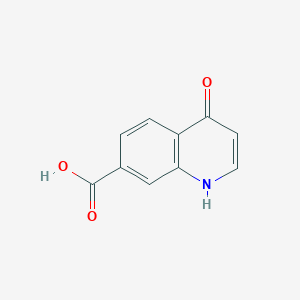
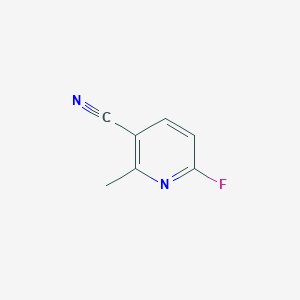

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)
